molecular formula C11H18N2O2S B12597562 Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate CAS No. 649736-94-7

Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate

Cat. No.: B12597562
CAS No.: 649736-94-7
M. Wt: 242.34 g/mol
InChI Key: AOZLPMPSXWQSFQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring, followed by the introduction of the 2,2-dimethylpropyl group through alkylation reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro-thiazole derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Ethyl 2-amino-4-phenylthiazole-5-carboxylate
  • Ethyl 2-amino-4-ethylthiazole-5-carboxylate

Uniqueness

Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the 2,2-dimethylpropyl group, which can influence its steric and electronic properties

Properties

CAS No.

649736-94-7

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H18N2O2S/c1-5-15-9(14)8-7(6-11(2,3)4)13-10(12)16-8/h5-6H2,1-4H3,(H2,12,13)

InChI Key

AOZLPMPSXWQSFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)CC(C)(C)C

Origin of Product

United States

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